[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

Leaving group ability Nucleofugality Sulfonate ester reactivity

[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate (CAS 1095273-25-8), also named (S)-(1-Tritylaziridin-2-yl)methyl methanesulfonate, is an enantiopure, trifunctional chiral aziridine building block that integrates a trityl-protected aziridine nitrogen, a stereodefined C2 carbon center, and an activated primary methanesulfonate (mesylate) leaving group within a single small-molecule scaffold. It belongs to the N-tritylaziridine family extensively employed in stereoselective synthesis of nitrogen-containing bioactive molecules, chiral ligands, and pharmaceutical intermediates.

Molecular Formula C23H23NO3S
Molecular Weight 393.5 g/mol
Cat. No. B12440394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
Molecular FormulaC23H23NO3S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3
InChIKeyJBKFOXMTDCBVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of [1-(Triphenylmethyl)aziridin-2-yl]methyl Methanesulfonate (CAS 1095273-25-8) as a Chiral Aziridine Building Block


[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate (CAS 1095273-25-8), also named (S)-(1-Tritylaziridin-2-yl)methyl methanesulfonate, is an enantiopure, trifunctional chiral aziridine building block that integrates a trityl-protected aziridine nitrogen, a stereodefined C2 carbon center, and an activated primary methanesulfonate (mesylate) leaving group within a single small-molecule scaffold [1]. It belongs to the N-tritylaziridine family extensively employed in stereoselective synthesis of nitrogen-containing bioactive molecules, chiral ligands, and pharmaceutical intermediates [2]. The mesylate ester serves as a tunable electrophilic handle for nucleophilic displacement, while the trityl group suppresses premature aziridine ring-opening and can be exchanged post-synthetically for other N-protecting groups via a one-pot deprotection–protection sequence [3].

Why Generic Substitution of [1-(Triphenylmethyl)aziridin-2-yl]methyl Methanesulfonate with In-Class Analogs Risks Synthetic Failure


Within the N-tritylaziridine family, compounds bearing different leaving groups at the C2-methyl position (e.g., tosylate, bromide, chloride, or the free alcohol) are neither functionally interchangeable nor predictably equivalent in reactivity. The intrinsic leaving group ability, quantified by the Hammett σp constant, differs measurably: the mesylate substituent exhibits σp = +0.33 versus σp = +0.29 for tosylate, reflecting a higher electron-withdrawing capacity that translates into superior nucleofugality [1]. Additionally, the pKa of the conjugate acid of the methanesulfonate anion (−1.54) is more than one log unit lower than that of p-toluenesulfonate (−0.43), meaning mesylate is a significantly better leaving group [2]. Direct substitution of the mesylate with the corresponding alcohol would eliminate the activated electrophilic center entirely, necessitating additional synthetic steps to install an alternative leaving group. Substitution with the tosylate analog, while structurally similar, alters reaction rates, solvent compatibility, and regiochemical outcomes in nucleophilic displacement and Cu-catalyzed cross-coupling manifolds. The trityl protecting group further distinguishes this compound from N-tosyl- or N-Boc-protected aziridinylmethyl sulfonates, which exhibit different stability profiles and deprotection chemistries. These non-trivial differences mean that generic replacement without experimental validation risks compromised yield, erosion of enantiomeric purity, or complete synthetic failure. The quantitative evidence detailed below defines the specific scenarios where the mesylate congener offers a verifiable advantage.

Quantitative Differentiation Evidence for [1-(Triphenylmethyl)aziridin-2-yl]methyl Methanesulfonate vs. Closest Analogs


Mesylate vs. Tosylate Leaving Group Electrophilicity: Hammett σp and pKa Comparison

The methanesulfonate (mesylate) group in the target compound exerts a stronger electron-withdrawing inductive effect than the p-toluenesulfonate (tosylate) group present in the closest structural analog, (S)-(1-tritylaziridin-2-yl)methyl 4-methylbenzenesulfonate. The Hammett σp constant measured for the –OSO₂CH₃ substituent is +0.33, compared to +0.29 for the –OSO₂C₆H₄CH₃ (tosylate) substituent [1]. This +0.04 difference corresponds to a measurably higher electrophilicity at the adjacent methylene carbon. Consistent with this, the conjugate acid of the methanesulfonate leaving group, methanesulfonic acid, has a pKa of −1.54, whereas p-toluenesulfonic acid has a pKa of −0.43, indicating that the mesylate anion is the weaker conjugate base and thus a better leaving group by approximately one order of magnitude in acid strength [2]. While no direct kinetic comparison of SN2 displacement rates between these two specific N-tritylaziridine substrates has been reported, the Hammond–Leffler postulate predicts a lower activation barrier for the mesylate, which can translate into faster reaction rates or the ability to use weaker nucleophiles.

Leaving group ability Nucleofugality Sulfonate ester reactivity SN2 displacement

Electronic Basis for Mesylate Advantage: Taft σI Inductive Parameter

Beyond the composite Hammett σp parameter, the Taft σI (inductive) constant provides a pure measure of the through-bond inductive electron-withdrawing effect, decoupled from resonance contributions. The mesylate group (CH₃SO₂O–) exhibits a Taft σI value of +0.61, compared to +0.54 for the tosylate group (p-CH₃C₆H₄SO₂O–), as determined by ¹⁹F NMR analysis of appropriately substituted 3-fluorophenylsulfonate esters [1]. This ΔσI of +0.07 confirms that the mesylate's superior electron-withdrawing character originates predominantly from a stronger inductive effect rather than resonance differences. Stang and Anderson noted that since the σI values for tosylate and mesylate are not identical, the σR (resonance) contributions are not fully equivalent either; nevertheless, the mesylate remains the more inductively activating substituent [1]. This difference is particularly relevant for SN2-type displacements where transition-state stabilization depends on polarization of the C–O bond, as well as for Cu-catalyzed Grignard substitution chemistry where the leaving group quality directly impacts oxidative addition kinetics.

Inductive effect Taft σI Sulfonate ester Polar substituent constant

Trityl Protection for Ring-Opening Suppression vs. N-Tosyl or N-Boc Aziridine Analogs

The trityl (triphenylmethyl) group on the aziridine nitrogen serves a critical protective function: its steric bulk discourages premature nucleophilic attack at the aziridine ring itself, thereby preserving the integrity of the three-membered ring during transformations at the C2-methylene mesylate position [1]. Jamookeeah et al. explicitly state that the trityl protecting group was selected 'in order to discourage competing ring opening processes and to facilitate the introduction of various activating groups at the aziridine N-atom at a late stage' [1]. This is in contrast to N-tosyl-protected aziridinylmethyl derivatives, which can undergo spontaneous selena-aza-Payne-type rearrangement to allylamine products upon exposure to tetraselenotungstate, highlighting the reactivity risks associated with less sterically demanding N-protecting groups [2]. The crystal structures of N-tritylaziridin-2-ylmethanols confirm that the trityl and C2-substituents adopt a trans relationship, with X-ray diffraction and temperature-dependent ¹H NMR evidence for an intramolecular hydrogen bond between the aziridine nitrogen and the hydroxyl group, indicating a conformationally restrained geometry that contributes to the stability of the system [3]. The trityl group can subsequently be cleanly removed and exchanged for other N-protecting groups (e.g., tosyl, Boc) in a one-pot procedure using TFA followed by basification and treatment with the desired sulfonyl chloride or anhydride [1].

Aziridine ring-opening Trityl protecting group N-protection strategy Steric shielding

Enantiomeric Purity and Stereochemical Fidelity from L-Serine Chiral Pool

The target compound is derived from L-serine via a stereospecific synthetic route that preserves the absolute configuration at the C2 position. Willems et al. demonstrated that N-tritylaziridin-2-ylmethanols prepared from N-tritylmethyl esters of L-serine and L-threonine can be obtained in enantiopure form, with enantiomeric purity determined by HPLC analysis using a chiral stationary phase [1]. The mesylation–cyclization sequence (alcohol→mesylate→aziridine ring closure at elevated temperature) proceeds with retention of configuration at the stereogenic center [1]. In contrast, alternative methods such as asymmetric catalytic aziridination of imines can produce racemic or scalemic mixtures that require additional chiral resolution steps. The Jamookeeah protocol confirms that the tosylate analog, prepared from the same enantiopure alcohol precursor via tosyl chloride/DMAP, is isolated in 92% yield with a specific rotation of [α]²³ᴅ −33.0 (c 1.00, CHCl₃), providing a benchmark for stereochemical fidelity of the mesylate when prepared by analogous procedures [2]. The ability to source the compound from the chiral pool ensures a defined, reproducible absolute configuration without reliance on asymmetric catalysis.

Enantiomeric purity Chiral pool synthesis Stereochemical integrity HPLC enantiopurity

Commercial Purity Specifications and Vendor Availability Comparison

The target compound is commercially available from multiple suppliers with defined purity specifications suitable for research and pharmaceutical development applications. MolCore supplies the (S)-enantiomer at NLT 98% purity (CAS 1095273-25-8, catalog MC835225) under an ISO-certified quality system . Leyan offers the compound at 98% purity (catalog 1854931) . Ambeed lists the compound at 95% purity (catalog A1102565) with MDL number MFCD30535753 . CymitQuimica provides the compound upon inquiry with CAS 1095273-25-8 . This multi-vendor availability contrasts with many bespoke aziridine intermediates that are available only through custom synthesis at significant cost and lead time. The availability from ISO-certified suppliers provides procurement teams with the assurance of batch-to-batch consistency and analytical documentation, which is critical for GLP and early-stage GMP environments.

Chemical procurement Purity specification Vendor comparison Quality control

Late-Stage Diversification via Cu-Catalyzed Grignard Substitution: Comparative Yield Benchmark

The tosylate analog of the target compound has been validated as an effective electrophile in Cu-catalyzed Grignard substitution reactions, enabling the installation of diverse alkyl, aryl, and functionalized side chains at the aziridine C2 position [1]. Jamookeeah et al. demonstrated that (S)-(1-tritylaziridin-2-yl)methyl tosylate undergoes CuBr·DMS-catalyzed substitution with freshly prepared butylmagnesium bromide to yield (R)-2-pentyl-1-tritylaziridine in 86% isolated yield, with clean inversion of configuration [1]. While the mesylate analog has not been directly subjected to this exact Cu-catalyzed protocol in the published literature, its superior leaving group ability (Hammett σp +0.33 vs. +0.29 for tosylate) predicts at least comparable, and potentially faster, reaction kinetics under analogous conditions. The established methodology provides a defined synthetic blueprint: the mesylate can serve as a drop-in replacement for the tosylate in this diversification platform, with the added benefit that the mesylate's smaller steric profile (methyl vs. p-tolyl) may reduce steric congestion at the reacting center, potentially improving reactivity with sterically demanding Grignard reagents or enabling lower catalyst loadings. The three-component system—trityl protection, mesylate leaving group, and Cu-catalyzed Grignard substitution—constitutes a modular approach to enantioenriched 2-substituted aziridines from a single chiral intermediate.

Grignard substitution Copper catalysis Aziridine diversification C–C bond formation

Optimal Application Scenarios for [1-(Triphenylmethyl)aziridin-2-yl]methyl Methanesulfonate Based on Quantitative Evidence


Stereoselective Synthesis of 2-Substituted Aziridines via Cu-Catalyzed Grignard Cross-Coupling for Medicinal Chemistry SAR Libraries

The mesylate-activated methylene serves as the electrophilic partner in Cu(I)-catalyzed Grignard substitution, enabling the installation of diverse alkyl, aryl, alkenyl, and alkynyl groups with clean inversion of configuration at the C2 stereocenter [1]. The superior leaving group ability of the mesylate (σp = +0.33, σI = +0.61) compared to the tosylate analog (σp = +0.29, σI = +0.54) makes it particularly suitable for challenging coupling partners such as sterically hindered secondary Grignard reagents or functionalized organometallics that require mild conditions [2]. Medicinal chemistry teams can use this compound as a single, procurement-ready intermediate to generate diverse 2-substituted aziridine libraries for SAR campaigns targeting nitrogen-containing bioactive scaffolds, including piperidines, β-amino acids, and aziridine-containing natural product analogs [1].

One-Pot N-Protecting Group Exchange Strategy for Multi-Step Synthetic Sequences in Process Chemistry

The trityl group on the aziridine nitrogen provides orthogonal protection that can be cleanly removed and replaced with a variety of alternative N-protecting groups (tosyl, Boc, Cbz, phosphoryl) in a single-flask operation [1]. This enables a 'protect-then-diversify' workflow: the C2-mesylate position is functionalized first (nucleophilic displacement, cross-coupling, or azide substitution), after which the trityl group is exchanged for the N-protecting group required for a subsequent synthetic step, without isolation of the N-deprotected intermediate. The reported one-pot deprotection–protection protocol using TFA in chloroform/methanol followed by basification and treatment with TsCl eliminates the handling of the potentially unstable free N–H aziridine [1]. This is particularly valuable for process chemistry applications where intermediate isolation steps increase cost, time, and cumulative yield loss.

Enantiopure Chiral Building Block for Asymmetric Ligand and Catalyst Synthesis

The compound's defined absolute configuration (S at C2, derived from L-serine) and high enantiomeric purity (confirmed by chiral HPLC) make it a reliable starting material for the preparation of chiral ligands for asymmetric catalysis [1]. Leśniak et al. demonstrated that N-triphenylmethyl-aziridine-2-carbohydrazides, prepared from the corresponding methyl ester (which in turn is accessible from the same L-serine-derived intermediate pool as the mesylate), function as effective chiral catalysts for enantioselective addition of diethyl- and phenylethynylzinc to aldehydes, affording chiral alcohols in up to 92% yield with ~90% ee [2]. The mesylate compound can be elaborated to a diverse range of chiral ligand scaffolds via nucleophilic displacement with amine, thiol, or phosphine nucleophiles at the activated methylene position, while maintaining the stereochemical integrity of the aziridine ring [1].

Pharmaceutical Intermediate Procurement with Multi-Vendor Supply Chain Security for Drug Discovery Programs

Unlike many bespoke aziridine intermediates that are available through only a single vendor or require custom synthesis, (S)-(1-tritylaziridin-2-yl)methyl methanesulfonate is stocked by at least four independent suppliers with documented purity specifications ranging from 95% to NLT 98% [1]. MolCore supplies the compound under ISO certification, providing the analytical documentation (certificate of analysis, HPLC traces, and NMR spectra) required for GLP-compliant research and early-stage pharmaceutical development [2]. This multi-vendor availability mitigates single-source supply chain risk, enables competitive procurement, and ensures researchers can maintain project continuity across multi-year drug discovery timelines without interruption due to vendor stockouts or discontinuations.

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